![molecular formula C15H10BrClN4 B5510735 4-bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone](/img/structure/B5510735.png)
4-bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Description
Synthesis Analysis
The synthesis of hydrazone compounds, including derivatives similar to 4-bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone, often involves the reaction of hydrazides with bromo- and chloro-substituted aldehydes. For instance, the reaction of 4-chlorobenzohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzaldehyde has been reported to afford isostructural hydrazone compounds, showcasing the synthetic pathway towards complex hydrazones (Wang, You, & Wang, 2011).
Molecular Structure Analysis
The molecular structure of hydrazones is characterized by X-ray crystallography, revealing the detailed arrangement of atoms within the molecule. These structures often consist of a hydrazone molecule and a molecule of crystallization, such as methanol, forming dimers through hydrogen bonding. The structure of a related compound, synthesized from 3-bromo-2-hydroxybenzaldehyde, demonstrates the typical crystalline arrangement seen in hydrazone compounds (Zhao, 2021).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, including tautomerism, which involves the rearrangement of hydrogen atoms within the molecule. This dynamic behavior affects the molecule's chemical properties and reactivity. The tautomerism of substituted salicylaldehyde and 2-diphenylphosphinebenzaldehyde 1′-phthalazinylhydrazones has been studied, showing the stability of hydrazonophthalazone tautomers (Levchenkov et al., 2013).
Physical Properties Analysis
The physical properties of hydrazones, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. These properties are critical for understanding the material's behavior in different conditions and for its application in various fields.
Chemical Properties Analysis
Hydrazones exhibit a range of chemical properties, including redox behavior, coordination to metals, and participation in cycloaddition reactions. These properties are influenced by the hydrazone's specific substituents and structural configuration, making them versatile intermediates in organic synthesis.
References
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-chlorophthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN4/c16-11-7-5-10(6-8-11)9-18-20-15-13-4-2-1-3-12(13)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNDXGSPZLVMHX-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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